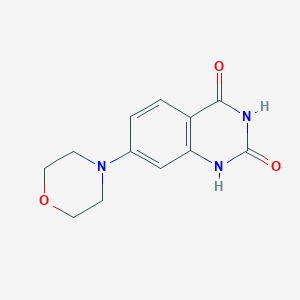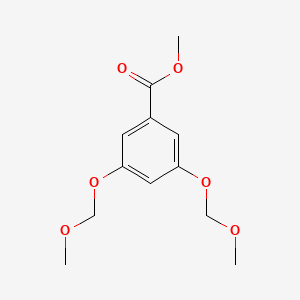![molecular formula C15H18ClN3O2 B8665920 4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline CAS No. 379228-48-5](/img/structure/B8665920.png)
4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the N-methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine derivative is attached to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-chloro-7-methoxyquinazoline: Lacks the N-methylpiperidin-4-yloxy group.
5-(N-methylpiperidin-4-yloxy)-7-methoxyquinazoline: Lacks the chlorine atom at the 4-position.
4-chloro-5-(N-methylpiperidin-4-yloxy)quinazoline: Lacks the methoxy group at the 7-position.
Uniqueness
4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline is unique due to the presence of all three functional groups (chlorine, methoxy, and N-methylpiperidin-4-yloxy) on the quinazoline core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
379228-48-5 |
|---|---|
分子式 |
C15H18ClN3O2 |
分子量 |
307.77 g/mol |
IUPAC名 |
4-chloro-7-methoxy-5-(1-methylpiperidin-4-yl)oxyquinazoline |
InChI |
InChI=1S/C15H18ClN3O2/c1-19-5-3-10(4-6-19)21-13-8-11(20-2)7-12-14(13)15(16)18-9-17-12/h7-10H,3-6H2,1-2H3 |
InChIキー |
QGDLKIZGIQXBLA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2=CC(=CC3=C2C(=NC=N3)Cl)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol](/img/structure/B8665847.png)






![1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)



